[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15737494
InChI: InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5-
SMILES:
Molecular Formula: C9H9F2N3O2
Molecular Weight: 229.18 g/mol

[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea

CAS No.:

Cat. No.: VC15737494

Molecular Formula: C9H9F2N3O2

Molecular Weight: 229.18 g/mol

* For research use only. Not for human or veterinary use.

[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea -

Specification

Molecular Formula C9H9F2N3O2
Molecular Weight 229.18 g/mol
IUPAC Name [(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]urea
Standard InChI InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5-
Standard InChI Key AUWOPSFQGPVGFE-ACAGNQJTSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N\NC(=O)N)OC(F)F
Canonical SMILES C1=CC(=CC=C1C=NNC(=O)N)OC(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A 4-(difluoromethoxy)phenyl group, providing aromaticity and electron-withdrawing characteristics.

  • A methylideneamino (CH=N) linker, forming a Schiff base.

  • A urea moiety (NHCONH2), known for hydrogen-bonding capabilities.

The E-configuration of the imine bond is stabilized by conjugation with the aromatic ring .

Molecular Formula and Key Descriptors

PropertyValue
IUPAC Name[(E)-{[4-(Difluoromethoxy)phenyl]methylidene}amino]urea
Molecular FormulaC₉H₈F₂N₃O₂
Molecular Weight252.18 g/mol
Exact Mass252.0592 g/mol
Topological Polar Surface Area (TPSA)83.3 Ų
LogP (Octanol-Water)1.78 (predicted)

Structural Highlights:

  • The difluoromethoxy group (-OCHF₂) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

  • The urea moiety enables hydrogen bonding with biological targets, as observed in enzyme-inhibitor complexes .

Synthesis and Characterization

Synthetic Route

The compound is hypothesized to form via condensation of 4-(difluoromethoxy)benzaldehyde with a urea derivative (e.g., semicarbazide or aminourea), following methodologies reported for analogous Schiff base ureas .

Proposed Reaction:

4-(Difluoromethoxy)benzaldehyde+NH2CONHNH2[(E)-[4-(Difluoromethoxy)phenyl]methylideneamino]urea+H2O\text{4-(Difluoromethoxy)benzaldehyde} + \text{NH}_2\text{CONHNH}_2 \rightarrow \text{[(E)-{[4-(Difluoromethoxy)phenyl]methylidene}amino]urea} + \text{H}_2\text{O}

Key Steps:

  • Schiff Base Formation: The aldehyde reacts with the primary amine of the urea derivative under reflux in polar aprotic solvents (e.g., methanol or ethanol), catalyzed by acetic acid .

  • Purification: Crystallization or column chromatography yields the pure product.

Spectroscopic Characterization

Data inferred from structurally related compounds :

TechniqueKey Signals
IR (cm⁻¹)- C=N stretch: 1590–1610
- N-H (urea): 3320–3350 (asymmetric), 3180–3220 (symmetric)
- C-F: 1120–1150
¹H NMR (δ, ppm)- CH=N: 8.3 (s, 1H)
- Ar-H (difluoromethoxy phenyl): 7.2–7.6 (m, 4H)
- NH₂ (urea): 10.5–11.5 (broad)
- OCHF₂: 6.8 (t, J = 72 Hz, 1H)
¹³C NMR (δ, ppm)- C=N: 155–160
- C=O (urea): 165–168
- Ar-C: 120–140
- OCHF₂: 85–90 (d, J = 240 Hz)
MS (ESI+)[M+H]⁺: m/z 253.1

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<1 mg/mL) .

  • Stability: The imine bond may hydrolyze under strongly acidic or basic conditions, reverting to the aldehyde and urea precursor .

Crystallographic Insights

While no single-crystal data exists for this specific compound, related Schiff base ureas exhibit planar geometries around the C=N bond, facilitating π-π stacking and hydrogen-bonded networks in the solid state .

Biological Activity and Hypothetical Applications

Antimicrobial Activity

Schiff base ureas exhibit broad-spectrum antimicrobial properties. The electron-withdrawing -OCHF₂ group may enhance membrane penetration, potentiating activity against Gram-positive bacteria and fungi .

Material Science Applications

The compound’s conjugated system and hydrogen-bonding capacity make it a candidate for:

  • Organic semiconductors.

  • Metal-organic frameworks (MOFs) with luminescent properties .

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